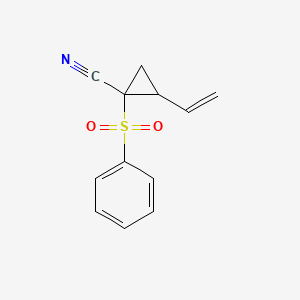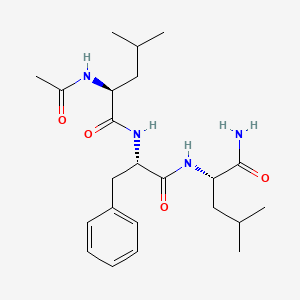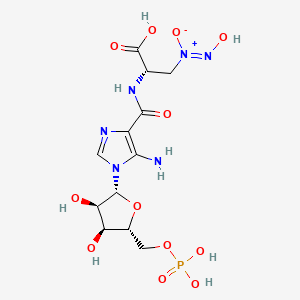
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile typically involves the following steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving an appropriate alkene and a carbene precursor.
Introduction of Ethenyl and Carbonitrile Groups: The ethenyl and carbonitrile groups can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc dust in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Zinc dust, sulfuric acid.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the ethenyl and carbonitrile groups can participate in various addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl Chloride: Used in similar substitution reactions and as a precursor for other sulfonyl compounds.
Cyclopropane Derivatives: Share the cyclopropane ring structure and undergo similar types of reactions.
Ethenyl and Carbonitrile Compounds: Participate in similar addition and substitution reactions.
Uniqueness: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the benzenesulfonyl group enhances its electrophilic properties, while the ethenyl and carbonitrile groups provide additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
78162-17-1 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2S/c1-2-10-8-12(10,9-13)16(14,15)11-6-4-3-5-7-11/h2-7,10H,1,8H2 |
InChI-Schlüssel |
SPXPNASSUYCSJW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC1(C#N)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)


![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)





![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

